REACTION_SMILES
|
[C:21]([CH3:22])(=[S:23])[OH:24].[C:25](=[O:26])([O-:27])[OH:28].[CH2:9]([O:10][C:11]([N:12]=[N:13][C:14]([O:15][CH2:16][CH3:17])=[O:18])=[O:19])[CH3:20].[CH3:1][O:2][C:3]([CH:4]([CH2:5][OH:6])[CH3:7])=[O:8].[Na+:29].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[CH3:1][O:2][C:3]([CH:4]([CH2:5][S:23][C:21]([CH3:22])=[O:24])[CH3:7])=[O:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)=S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
CCOC(=O)N=NC(=O)OCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)N=NC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)CSC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:21]([CH3:22])(=[S:23])[OH:24].[C:25](=[O:26])([O-:27])[OH:28].[CH2:9]([O:10][C:11]([N:12]=[N:13][C:14]([O:15][CH2:16][CH3:17])=[O:18])=[O:19])[CH3:20].[CH3:1][O:2][C:3]([CH:4]([CH2:5][OH:6])[CH3:7])=[O:8].[Na+:29].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[CH3:1][O:2][C:3]([CH:4]([CH2:5][S:23][C:21]([CH3:22])=[O:24])[CH3:7])=[O:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)=S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
CCOC(=O)N=NC(=O)OCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)N=NC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)CSC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |